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N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide

HIF2α inhibitor Hsp70 chaperone FRET assay

Researchers studying HIF-2α in ccRCC face the limitation that most PAS-B domain binders (e.g., belzutifan) only inhibit transcriptional activity without degrading the target protein. HIF-2α-IN-17 (Compound-c2) uniquely disrupts the HIF2α-Hsp70 chaperone complex, triggering proteasomal degradation of HIF2α and enabling sustained pathway suppression. - Unique Mechanism: Confirmed HIF2α-Hsp70 dissociation in FRET assays, unlike belzutifan (PAS-B-binding negative control). - Selective Cytotoxicity: Kills VHL-deficient 786-O and A498 ccRCC cells; spares VHL-proficient Caki-1 and normal HEK293 cells. - Validated PD Markers: Concentration-dependent cleaved caspase-3/7 activation; suppresses VEGF, NDRG2, CCND1, and GLUT1 mRNA.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 861212-49-9
Cat. No. B2640440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide
CAS861212-49-9
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2/c1-2-21-15(13-5-3-4-6-14(13)19-17(21)23)20-16(22)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,20,22)
InChIKeyAZCZVJJMFOUNKQ-HKWRFOASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

HIF-2α-IN-17 Identity and Target Engagement


N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (CAS 861212-49-9), also designated HIF-2α-IN-17 or Compound-c2, is a synthetic quinazolinone-derived small molecule that functions as a selective hypoxia-inducible factor 2α (HIF2α) antagonist. The compound binds to the PAS-B domain of HIF2α and uniquely disrupts the protein–protein interaction between HIF2α and the molecular chaperone Hsp70, triggering proteasomal degradation of HIF2α [1]. Its molecular formula is C₁₇H₁₄FN₃O₂ (MW 311.31) and it is supplied as a reference standard for preclinical oncology research, with confirmed activity in clear cell renal cell carcinoma (ccRCC) models .

HIF2α pathway inhibition study fit
Reported to disrupt HIF2α–Hsp70 interaction, triggering HIF2α degradation
Preclinical ccRCC model context
Supports VHL-deficient cell-line research; reference standard supplied
Mechanism-specific probe selection
Distinct from PAS-B occupancy; requires Hsp70 chaperone biology verification

Why HIF-2α-IN-17 Cannot Be Substituted


Although several small molecules target the HIF2α PAS-B domain, simple substitution with other PAS-B binders such as belzutifan (MK-6482) is not scientifically valid because HIF-2α-IN-17 engages a distinct downstream mechanism. Belzutifan binds PAS-B and inhibits HIF2α transcriptional activity but does not dissociate the HIF2α–Hsp70 chaperone complex [1]. Compound-c2 is the only member of this series that disrupts the HIF2α–Hsp70 interaction, a difference that translates into proteasomal degradation of HIF2α rather than mere target occupancy [1]. Consequently, data generated with belzutifan, PT2385, or close quinazolinone analogs (e.g., Compound-y, Compound-z) cannot be extrapolated to HIF-2α-IN-17 without experimental validation.

Target compound
HIF-2α-IN-17 (Compound-c2): disrupts HIF2α–Hsp70, leading to HIF2α degradation
Substitute risk
Belzutifan (MK-6482) or PT2385: bind PAS-B but do not dissociate Hsp70; degradation endpoint may not transfer
Target compound
Only member of series that triggers HIF2α proteasomal degradation via chaperone disruption
Substitute risk
Quinazolinone analogs (Compound-y, Compound-z) lack reported Hsp70 interaction; pathway-response endpoints may differ

HIF-2α-IN-17 Differentiation Evidence vs. Comparators


HIF2α–Hsp70 Interaction Disruption (FRET)

In a FRET-based protein–protein interaction assay, Compound-c2 at 30 µM significantly reduced the HIF2α–Hsp70 FRET signal relative to DMSO control, whereas the structurally related analogs Compound-y (4-bromo derivative) and Compound-z (4-alkyne derivative), as well as the FDA-approved HIF2α inhibitor belzutifan, each tested at 30 µM, did not alter the FRET signal, demonstrating that HIF2α–Hsp70 disruption is unique to Compound-c2 and not a class-wide property of PAS-B binders [1]. The paper concludes that this distinct mechanism positions Compound-c2 as an alternative with potential utility in addressing drug resistance [1].

HIF2α–Hsp70 disruption (FRET)
Head-to-head
Compound-c2 at 30 µM reduced FRET signal, while belzutifan and analogs showed no change
Supports mechanism-specific probe selection; chaperone disruption is compound-specific, not class-wide
Data from HEK293/786-O co-transfection; Tecan SPARK plate reader
HIF2α inhibitor Hsp70 chaperone FRET assay

VHL Status-Dependent Cell Viability

HIF-2α-IN-17 (Compound-c2) was tested across a panel of renal cell lines at concentrations of 0–30 µM for 24 h. It selectively reduced the viability of VHL-deficient ccRCC cell lines (786-O and A498), while showing no effect on the VHL-proficient renal cancer cell line Caki-1 or on normal HEK293 kidney epithelial cells . This selectivity pattern is consistent with a synthetic-lethal concept in VHL-null contexts and distinguishes the compound from broadly cytotoxic quinazolinones that lack this discriminatory window.

VHL-dependent cell viability
Data to verify
Selective viability reduction in VHL-deficient 786-O and A498 cells; no effect in VHL-proficient Caki-1 or HEK293
Reported VHL-status-dependent cell model response context
WST-8 assay, 0–30 µM, 24 h; exact IC₅₀ not specified
ccRCC VHL status cell viability selectivity

HIF2α Target Gene Downregulation

In 786-O ccRCC cells, HIF-2α-IN-17 reduced the mRNA expression of four canonical HIF2α transcriptional targets—VEGF, NDRG2, CCND1, and GLUT1—in a concentration-dependent manner following 24 h treatment, as quantified by RT-qPCR . This confirms that the compound not only degrades HIF2α protein but also functionally suppresses downstream oncogenic signaling. While belzutifan similarly downregulates HIF2α target genes, Compound-c2 achieves this through HIF2α degradation rather than mere PAS-B occupancy, a mechanistic distinction that may be relevant for experimental designs where protein-level target engagement is preferred over domain-blockade.

Target gene downregulation
Data to verify
Concentration-dependent reduction of VEGF, NDRG2, CCND1, GLUT1 mRNA in 786-O cells (15, 30 µM)
Supports HIF2α pathway-output suppression context
RT-qPCR, 24 h; belzutifan literature comparison not quantified
HIF2α target genes RT-qPCR VEGF downregulation

Caspase-3/7 Activation and Apoptosis

HIF-2α-IN-17 induced apoptosis in 786-O ccRCC cells as evidenced by concentration-dependent increases in cleaved caspase-3 and cleaved caspase-7 protein levels following 24 h treatment across a 5–30 µM dose range . This caspase-dependent apoptotic response is consistent with the HIF2α degradation mechanism and was not observed in VHL-proficient cells. The only structurally related analog that was inactive in the FRET assay (Compound-y) also lacks this apoptotic activity, reinforcing the correlation between HIF2α–Hsp70 disruption and apoptosis induction.

Caspase-3/7 activation
Data to verify
Concentration-dependent increase in cleaved caspase-3/7 at 5–30 µM in 786-O cells; absent in VHL-proficient lines
Supports apoptosis endpoint review; correlates with Hsp70 disruption
Western blot, 24 h; no effect in Caki-1 or HEK293
apoptosis caspase-3 caspase-7 ccRCC

HIF-2α-IN-17 Research Application Scenarios


HIF2α–Hsp70 Chaperone Biology Studies

HIF-2α-IN-17 is the only commercially available small molecule demonstrated to dissociate the HIF2α–Hsp70 complex in a FRET assay, providing a unique chemical probe for studying chaperone-mediated regulation of HIF2α stability. Researchers can use this compound to interrogate the role of Hsp70 in HIF2α client-chaperone dynamics, with belzutifan serving as a PAS-B-binding negative control for Hsp70 dissociation [1].

VHL-Dependent Synthetic Lethality in ccRCC

The compound's selective toxicity toward VHL-deficient 786-O and A498 ccRCC cells, with sparing of VHL-proficient Caki-1 and normal HEK293 cells, makes it a suitable tool for synthetic lethality experiments exploring VHL-loss dependency . This selectivity profile supports its use in target-validation studies where discrimination between tumor and normal tissue is critical.

Belzutifan-Resistance Model Development

Because Compound-c2 degrades HIF2α via Hsp70 dissociation rather than simple PAS-B occupancy, it offers a mechanistically orthogonal alternative to belzutifan. This is particularly relevant for generating and characterizing belzutifan-resistant cell lines, as the Heritz et al. paper established a belzutifan-resistant 786-O line for such investigations [1].

Caspase and Target Gene Pharmacodynamic Markers

The concentration-dependent activation of cleaved caspase-3/7 and suppression of VEGF, NDRG2, CCND1, and GLUT1 mRNA provide validated pharmacodynamic endpoints . These markers can be used to benchmark compound activity in new cell models, assess batch-to-batch consistency, or serve as readouts in combination-therapy screens where HIF2α degradation is a desired outcome.

Application
Selection Property
Validation Focus
HIF2α–Hsp70 chaperone biology
Reported Hsp70 dissociation mechanism
FRET-based interaction disruption verification; belzutifan as PAS-B binding negative control
VHL-status-dependent ccRCC cell studies
Reported VHL-deficient cell-line response
Cell viability endpoint review in VHL-null vs VHL-proficient lines
Mechanistically orthogonal comparator research
Distinct HIF2α degradation via Hsp70 disruption
Belzutifan-resistant cell line model-response context
Pharmacodynamic endpoint studies
Reported caspase-3/7 and target gene markers
Endpoint-based lot verification and assay benchmarking
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